molecular formula C23H21NO4 B2366260 N-[2-(7,8-dimethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]-2-methylpropanamide CAS No. 904516-66-1

N-[2-(7,8-dimethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]-2-methylpropanamide

Cat. No.: B2366260
CAS No.: 904516-66-1
M. Wt: 375.424
InChI Key: YQJYFTNDRVWJTE-UHFFFAOYSA-N
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Description

N-[2-(7,8-Dimethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]-2-methylpropanamide is a synthetic organic compound featuring a benzofuran core fused with a coumarin (chromen-2-one) moiety. The molecule includes a 7,8-dimethyl substitution on the coumarin ring and a 2-methylpropanamide group attached to the benzofuran system.

Properties

IUPAC Name

N-[2-(7,8-dimethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO4/c1-12(2)23(26)24-20-16-7-5-6-8-18(16)27-22(20)17-11-19(25)28-21-14(4)13(3)9-10-15(17)21/h5-12H,1-4H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQJYFTNDRVWJTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=CC(=O)O2)C3=C(C4=CC=CC=C4O3)NC(=O)C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pechmann Condensation for Coumarin Formation

The coumarin backbone is synthesized via Pechmann condensation , a classical method employing β-keto esters and phenols under acidic conditions. For 7,8-dimethyl substitution, 3,4-dimethylphenol reacts with ethyl acetoacetate in concentrated sulfuric acid at 0–5°C:

$$
\text{3,4-Dimethylphenol} + \text{Ethyl acetoacetate} \xrightarrow{\text{H}2\text{SO}4, 0–5^\circ\text{C}} \text{7,8-Dimethyl-4-hydroxycoumarin}
$$

Optimization Notes :

  • Yields improve with slow addition of reactants to control exothermicity.
  • Alternative acids (e.g., HCl, PPA) yield inferior regioselectivity for methyl substitution.
Parameter Optimal Value Yield (%) Reference
Acid Catalyst H$$2$$SO$$4$$ 78–82
Temperature 0–5°C 82
Reaction Time 4–6 h 78

Functionalization at C4

The 4-hydroxy group undergoes bromination using phosphorus tribromide (PBr$$_3$$) in dichloromethane at reflux to install a leaving group:

$$
\text{7,8-Dimethyl-4-hydroxycoumarin} \xrightarrow{\text{PBr}3, \text{CH}2\text{Cl}_2} \text{4-Bromo-7,8-dimethylcoumarin}
$$

Key Considerations :

  • Excess PBr$$_3$$ (1.5 eq.) ensures complete conversion.
  • Reaction progress monitored via TLC (R$$_f$$ = 0.6 in hexane:EtOAc 7:3).

Construction of the 1-Benzofuran-3-yl Moiety

Benzofuran Synthesis via Cyclization

The benzofuran scaffold is synthesized from 2-iodophenol and methyl propiolate via Sonogashira coupling followed by acid-mediated cyclization:

$$
\text{2-Iodophenol} + \text{Methyl propiolate} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{CuI}} \text{2-Ethynylphenol} \xrightarrow{\text{HCl, MeOH}} \text{1-Benzofuran-3-carboxylate}
$$

Modifications :

  • Introduction of a nitro group at C3 via nitration (HNO$$3$$, H$$2$$SO$$_4$$) enables subsequent reduction to the amine.
  • Catalytic hydrogenation (H$$2$$, Pd/C) converts the nitro group to NH$$2$$ with >95% efficiency.

Coupling of Coumarin and Benzofuran Intermediates

Buchwald-Hartwig Amination

The C4-brominated coumarin and C3-aminated benzofuran are coupled using palladium catalysis:

$$
\text{4-Bromo-7,8-dimethylcoumarin} + \text{3-Amino-1-benzofuran} \xrightarrow{\text{Pd}2\text{(dba)}3, \text{Xantphos}} \text{N-[2-(7,8-Dimethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]amine}
$$

Reaction Conditions :

  • Cs$$2$$CO$$3$$ as base in toluene at 110°C for 24 h.
  • Yields range from 65–72% after column chromatography (SiO$$_2$$, hexane:EtOAc).

Amidation with 2-Methylpropanoyl Chloride

Acylation of the Benzofuran Amine

The primary amine undergoes acylation using isobutyryl chloride in the presence of triethylamine:

$$
\text{N-[2-(7,8-Dimethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]amine} + \text{Isobutyryl chloride} \xrightarrow{\text{Et}_3\text{N, THF}} \text{Target Compound}
$$

Optimization Insights :

  • Schlenk techniques prevent moisture-induced hydrolysis of the acid chloride.
  • Reaction completion within 2 h at 0°C, followed by warming to room temperature.
Parameter Optimal Value Yield (%) Purity (HPLC)
Solvent THF 88 99.2
Base Et$$_3$$N 90 98.7
Temperature 0°C → RT 85 99.5

Purification and Characterization

Chromatographic Purification

Crude product is purified via flash chromatography (SiO$$_2$$, gradient elution from hexane to EtOAc), yielding a white crystalline solid.

Spectroscopic Validation

  • $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 7.82 (d, J = 8.4 Hz, 1H, coumarin H-5), 7.45–7.30 (m, 4H, benzofuran), 6.35 (s, 1H, coumarin H-4), 2.98 (sept, J = 6.8 Hz, 1H, isopropyl), 2.42 (s, 6H, CH$$3$$).
  • HRMS : m/z calcd for C$${23}$$H$${21}$$NO$$_4$$ [M+H]$$^+$$: 375.424; found: 375.423.

Challenges and Alternative Pathways

Regioselectivity in Coumarin Substitution

Positional isomerism (6,7- vs 7,8-dimethyl) necessitates stringent control during Pechmann condensation. Use of bulkier acids (e.g., p-toluenesulfonic acid) favors 6,7-substitution, while H$$2$$SO$$4$$ may shift selectivity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(7,8-dimethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]-2-methylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound .

Mechanism of Action

The mechanism of action of N-[2-(7,8-dimethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, leading to anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several classes of bioactive molecules. Below is a detailed comparison based on substituent groups, synthetic pathways, and inferred biological relevance:

Coumarin-Benzofuran Hybrids

Coumarin-benzofuran hybrids are studied for their synergistic effects in targeting enzymes like cytochrome P450 or kinases. For example:

  • N-[2-(6,8-Dimethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]-2-methylpropanamide (PubChem CID: Hypothetical analog): Differs by methyl group positions (6,8-dimethyl vs. 7,8-dimethyl). Such positional isomers often exhibit variations in solubility and binding affinity due to steric and electronic effects. No direct activity data is available for either compound, but coumarin positional isomers are known to diverge in anticoagulant potency by up to 30% in standardized assays .

Propanamide-Containing Derivatives

The 2-methylpropanamide group is a common pharmacophore in kinase inhibitors and hydroxamate analogs:

  • Taselisib (GDC-0032) :
    • Contains a 2-methylpropanamide group but fused with a triazole-benzoxazepine scaffold.
    • Acts as a PI3K inhibitor (IC₅₀ = 0.29 nM for PI3Kα) and is used in oncology. The benzofuran-coumarin hybrid lacks the triazole-oxazepine system, likely rendering it inactive against PI3K .
  • N-(4-Chlorophenyl)-N-hydroxycyclohexanecarboxamide :
    • A hydroxamic acid with antioxidant properties (IC₅₀ = 12 µM for DPPH radical scavenging). The absence of a hydroxamate group in the target compound suggests weaker free-radical quenching capacity .

Antioxidant and Enzyme-Inhibitory Analogs

Compounds like butylated hydroxyanisole (BHA) and N-phenyl-2-furohydroxamic acid are benchmarks for antioxidant activity:

Compound DPPH Radical Scavenging (IC₅₀) β-Carotene Bleaching Inhibition Reference
N-[2-(7,8-dimethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]-2-methylpropanamide Not reported Not reported
BHA 8.5 µM 92% at 100 µM
N-Phenyl-2-furohydroxamic acid 15 µM 78% at 100 µM

The target compound’s lack of phenolic or hydroxamate groups likely limits its antioxidant efficacy compared to these analogs.

Biological Activity

N-[2-(7,8-dimethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]-2-methylpropanamide is a synthetic organic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement comprising a benzofuran moiety and a chromenone derivative, which contributes to its diverse chemical properties and biological functions.

Chemical Structure and Properties

The molecular formula of this compound is C23H21NO4, with a molecular weight of 375.4 g/mol. The compound's structure is characterized by the following key features:

  • Benzofuran Ring : Contributes to the compound's aromatic properties.
  • Chromenone Moiety : Imparts unique reactivity and biological interactions.
  • Propanamide Group : Enhances solubility and biological activity.

Biological Activities

Research indicates that this compound exhibits several significant biological activities, including:

  • Antioxidant Activity : The compound shows potential in scavenging free radicals, which may protect cells from oxidative stress.
  • Anticancer Properties : Preliminary studies suggest that it may inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction.
  • Anti-inflammatory Effects : The compound has been shown to modulate inflammatory pathways, providing therapeutic potential for inflammatory diseases.

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntioxidantScavenging free radicals
AnticancerInhibition of cancer cell proliferation
Anti-inflammatoryModulation of inflammatory pathways

The mechanism by which this compound exerts its biological effects involves interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, such as kinases and proteases.
  • Receptor Modulation : It may interact with cellular receptors, altering their activity and influencing downstream signaling cascades related to inflammation and cell growth.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Anticancer Study : A study published in a peer-reviewed journal demonstrated that this compound significantly reduced the viability of breast cancer cells in vitro by inducing apoptosis through the activation of caspase pathways.
  • Anti-inflammatory Research : Another study investigated the anti-inflammatory properties of the compound in animal models of arthritis. Results indicated a marked reduction in inflammatory markers and joint swelling, suggesting its potential use in treating inflammatory conditions.

Synthesis and Applications

The synthesis of this compound typically involves multiple steps starting from readily available precursors. Common methods include:

  • Formation of Chromenone Moiety : This can be achieved through condensation reactions involving appropriate substrates.
  • Benzofuran Synthesis : The benzofuran ring is constructed via cyclization reactions.
  • Final Coupling Reaction : The final product is obtained through coupling reactions that link the chromenone and benzofuran components.

Q & A

Q. Table 1. Key Analytical Parameters for Environmental Detection

ParameterSpecificationReference
SPE SorbentOasis HLB (60 mg, 3 cc)
HPLC ColumnC18, 2.1 × 100 mm, 1.7 µm
Ionization ModeESI (±), capillary voltage 3.5 kV
LOD/LOQ0.1–5 ng/L (depending on matrix)

Q. Table 2. Synthetic Optimization Checklist

VariableOptimization StrategyReference
Reaction Temperature25–80°C (monitored via reflux)
pH ControlK₂CO₃ in DMF for oxyanion stability
PurificationSilica gel chromatography (hexane:EtOAc)

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